REACTION_CXSMILES
|
C([O:3][CH2:4][CH3:5])C.[C:6]([NH2:10])(=O)[CH:7]=[CH2:8]>C(O)C>[CH2:5]([C:6]#[N:10])[CH2:4][OH:3].[C:6](#[N:10])[CH2:7][CH3:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
to yield 0.85 g
|
Type
|
CUSTOM
|
Details
|
recrystallized
|
Type
|
CUSTOM
|
Details
|
to obtain a white crystalline product
|
Type
|
CUSTOM
|
Details
|
as the result of gas chromatographic analysis, elementary analysis, IR analysis and NMR analysis
|
Name
|
|
Type
|
product
|
Smiles
|
C(CO)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:3][CH2:4][CH3:5])C.[C:6]([NH2:10])(=O)[CH:7]=[CH2:8]>C(O)C>[CH2:5]([C:6]#[N:10])[CH2:4][OH:3].[C:6](#[N:10])[CH2:7][CH3:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
to yield 0.85 g
|
Type
|
CUSTOM
|
Details
|
recrystallized
|
Type
|
CUSTOM
|
Details
|
to obtain a white crystalline product
|
Type
|
CUSTOM
|
Details
|
as the result of gas chromatographic analysis, elementary analysis, IR analysis and NMR analysis
|
Name
|
|
Type
|
product
|
Smiles
|
C(CO)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:3][CH2:4][CH3:5])C.[C:6]([NH2:10])(=O)[CH:7]=[CH2:8]>C(O)C>[CH2:5]([C:6]#[N:10])[CH2:4][OH:3].[C:6](#[N:10])[CH2:7][CH3:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
to yield 0.85 g
|
Type
|
CUSTOM
|
Details
|
recrystallized
|
Type
|
CUSTOM
|
Details
|
to obtain a white crystalline product
|
Type
|
CUSTOM
|
Details
|
as the result of gas chromatographic analysis, elementary analysis, IR analysis and NMR analysis
|
Name
|
|
Type
|
product
|
Smiles
|
C(CO)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |